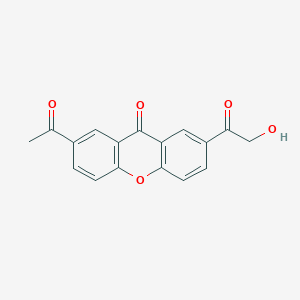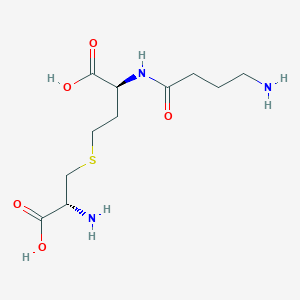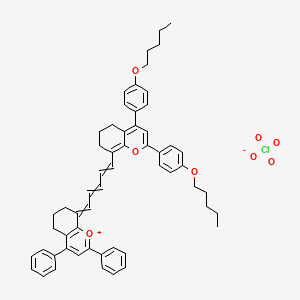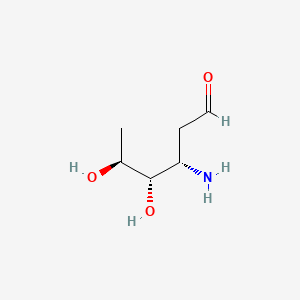
Daunosamine
Descripción general
Descripción
Daunosamine is a deoxy sugar and amino sugar belonging to the hexosamine class. It is a critical component of the anthracycline class of antineoplastic agents, such as daunorubicin and doxorubicin . These compounds are widely used in chemotherapy due to their potent anticancer properties. This compound is characterized by its unique structure, which includes a positively charged basic amino group at position 3’ that is essential for the drug’s anticancer activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of daunosamine typically involves multiple steps, starting from commercially available sugars. One efficient method involves the use of L-fucal as a starting material. The process includes three steps: acetylation, azidation, and thioglycosylation, resulting in a this compound donor with an overall yield of 32% . Another method involves the modification of daunorubicin on its amine nitrogen atom, using techniques such as alkylation under phase-transfer catalysis and amine addition across an activated multiple bond .
Industrial Production Methods: Industrial production of this compound often involves the fermentation of Streptomyces peucetius, a bacterium known for producing daunorubicin. The biosynthesis pathway includes several enzymatic steps, leading to the formation of dTDP-L-daunosamine, which is then attached to the anthracycline scaffold .
Análisis De Reacciones Químicas
Types of Reactions: Daunosamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The amino group at position 3’ can be substituted with other functional groups, such as alkyl or acyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkylation and acylation reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Daunosamine has a wide range of applications in scientific research:
Mecanismo De Acción
Daunosamine exerts its effects primarily through its incorporation into anthracycline antibiotics. These compounds intercalate into DNA, inhibiting the activity of topoisomerase II, an enzyme critical for DNA replication and transcription. This leads to the formation of DNA double-strand breaks and ultimately cell death . The amino group at position 3’ of this compound is crucial for binding to DNA and enhancing the cytotoxic effects of anthracyclines .
Comparación Con Compuestos Similares
Rhodosamine: Another amino sugar found in anthracyclines like aclacinomycin.
2-Deoxy-L-fucose: A deoxy sugar similar to daunosamine but lacking the amino group.
Rhodonose: A sugar component of some anthracyclines.
Comparison:
This compound vs. Rhodosamine: Both are amino sugars, but this compound is found in daunorubicin and doxorubicin, whereas rhodosamine is found in aclacinomycin.
This compound vs. 2-Deoxy-L-fucose: this compound contains an amino group, making it more reactive and suitable for forming glycosidic bonds in anthracyclines.
This compound vs. Rhodonose: Both are components of anthracyclines, but this compound’s unique structure and reactivity make it essential for the activity of daunorubicin and doxorubicin.
This compound’s unique structure and reactivity make it a valuable compound in the synthesis of potent anticancer agents. Its role in the activity of anthracyclines highlights its importance in medicinal chemistry and pharmaceutical research.
Propiedades
IUPAC Name |
(3S,4S,5S)-3-amino-4,5-dihydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-4(9)6(10)5(7)2-3-8/h3-6,9-10H,2,7H2,1H3/t4-,5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJRFCZKZXBUNI-HCWXCVPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(CC=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]([C@H](CC=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
19196-51-1 (HCl) | |
| Record name | Daunosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026548470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30895022 | |
| Record name | 3-Amino-2,3,6-trideoxy-L-lyxo-hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30895022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26548-47-0 | |
| Record name | L-Daunosamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26548-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Daunosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026548470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-2,3,6-trideoxy-L-lyxo-hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30895022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


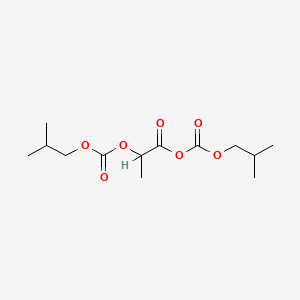
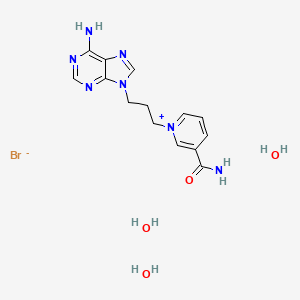
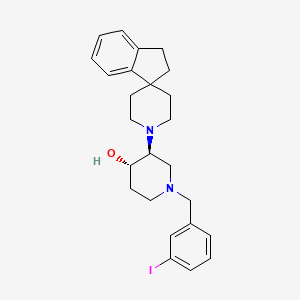



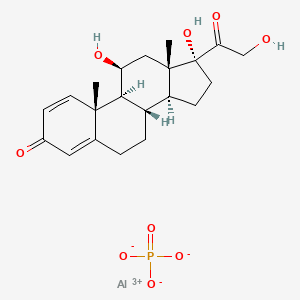
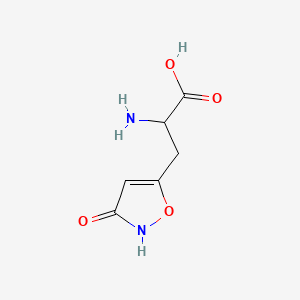
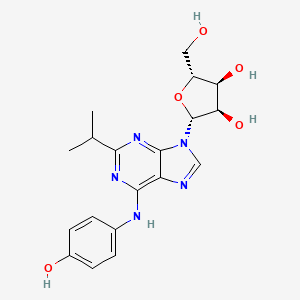
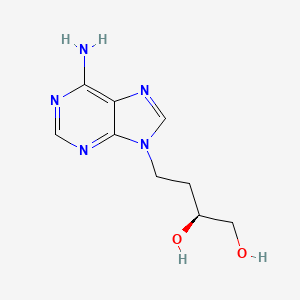
![3-{[3-(Acetyloxy)-4-(hexadecyloxy)butyl]sulfanyl}-n,n,n-trimethylpropan-1-aminium iodide](/img/structure/B1196564.png)
